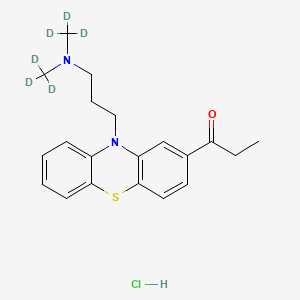
Propionylpromazine-d6 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionylpromazine-d6 hydrochloride is a deuterium-labeled derivative of Propionylpromazine hydrochloride. It is a dopamine receptor D2 antagonist, primarily used in scientific research, particularly in the study of Parkinson’s disease . The compound is characterized by its high purity and stability, making it suitable for various analytical and experimental applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propionylpromazine-d6 hydrochloride is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Propionylpromazine hydrochloride molecule. The deuteration process involves the substitution of hydrogen atoms with deuterium, which can affect the pharmacokinetic and metabolic profiles of the compound .
Industrial Production Methods
The industrial production of this compound involves precise control of reaction conditions to ensure high purity and yield. The compound is typically produced in solid form, with light yellow to yellow coloration . The production process includes steps such as deuterium exchange reactions, purification, and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Propionylpromazine-d6 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Propionylpromazine-d6 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in drug development processes
Biology: Employed in studies involving dopamine receptor interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in Parkinson’s disease and other neurological disorders
Industry: Utilized in the development of new pharmaceuticals and analytical standards
Mécanisme D'action
Propionylpromazine-d6 hydrochloride acts as an antagonist of dopamine receptors, particularly the D2 receptor. By binding to these receptors, it inhibits dopamine signaling, which is crucial in the study of neurological disorders like Parkinson’s disease . The compound also interacts with other molecular targets, including serotonin and histamine receptors, contributing to its diverse pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propionylpromazine hydrochloride: The non-deuterated form of the compound, used for similar research purposes
Promazine: Another phenothiazine derivative with antipsychotic properties.
Chlorpromazine: A widely used antipsychotic medication with similar receptor binding profiles.
Uniqueness
Propionylpromazine-d6 hydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in pharmacokinetic studies. This makes it particularly valuable in drug development and analytical research .
Propriétés
Formule moléculaire |
C20H25ClN2OS |
|---|---|
Poids moléculaire |
383.0 g/mol |
Nom IUPAC |
1-[10-[3-[bis(trideuteriomethyl)amino]propyl]phenothiazin-2-yl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C20H24N2OS.ClH/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20;/h5-6,8-11,14H,4,7,12-13H2,1-3H3;1H/i2D3,3D3; |
Clé InChI |
ZFWVWZODBGTOIL-HVTBMTIBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)CC)C([2H])([2H])[2H].Cl |
SMILES canonique |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


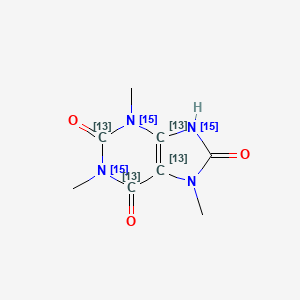
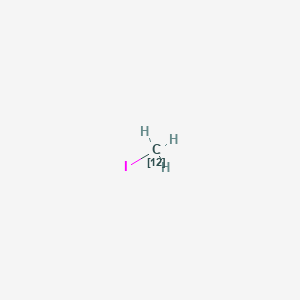
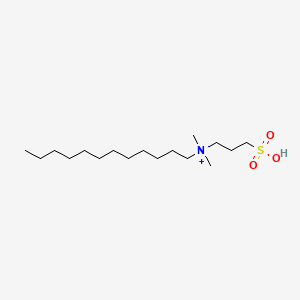

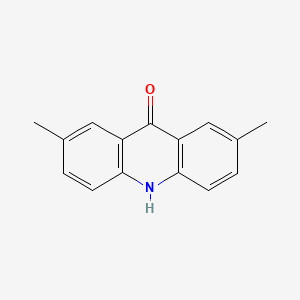
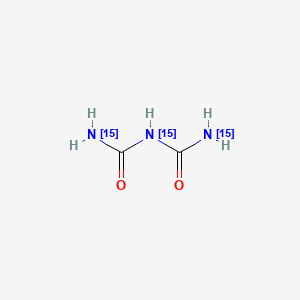
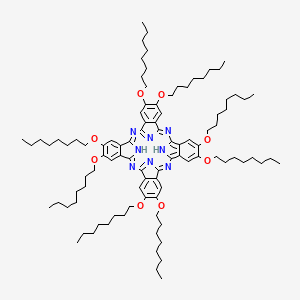
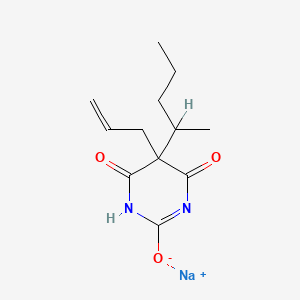


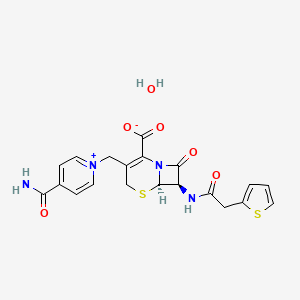
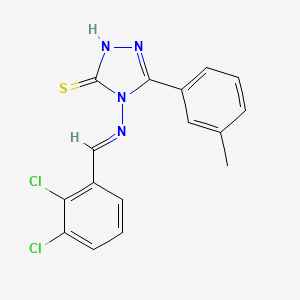

![(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-yn-1-ol](/img/structure/B12057647.png)
